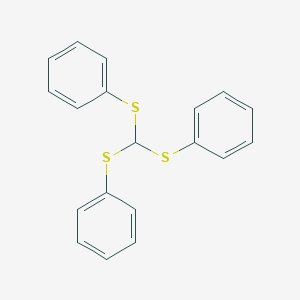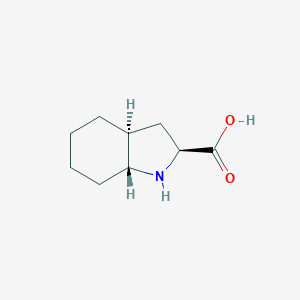
Octahydroindole-2-Carboxylic Acid
Description
Octahydroindole-2-Carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Oic?
A1: The molecular formula of Oic is C9H15NO2, and its molecular weight is 169.22 g/mol.
Q2: Is there spectroscopic data available for Oic?
A2: Yes, several studies have characterized Oic using techniques like 1H NMR, 13C NMR, and MS. For instance, one study utilized 1H, 13C, and 19F NMR chemical shift calculations to confirm the backbone structure and refine side chain conformations of a cyclic bradykinin antagonist mimic containing Oic []. Another study confirmed the structure of Perindopril erbumine, synthesized using Oic, through IR, 1H NMR, and MS analysis [].
Q3: How does modifying the structure of Oic affect its activity and potency?
A3: Studies exploring Oic as a proline substitute in bioactive peptides reveal significant structure-activity relationships. For example, incorporating Oic into angiotensin-converting enzyme (ACE) inhibitors resulted in compounds equipotent to Captopril and Enalapril, both in vitro and in vivo []. Incorporation of Oic into bradykinin antagonists demonstrated the importance of the N-terminal β-turn and hydrophobic character at the C-terminus for antagonist activity [, ]. Notably, Oic played a crucial role in achieving high potency, even in the absence of an aromatic amino acid at a critical position, challenging previous assumptions [].
Q4: Does the stereochemistry of Oic impact its biological activity?
A4: Yes, the stereochemistry of Oic significantly impacts its activity. Studies highlight the distinct conformational preferences and biological activities exhibited by different stereoisomers of Oic. For instance, researchers have successfully synthesized all cis-fused stereoisomers of Oic in enantiomerically pure forms, showcasing the importance of stereochemical control in drug design []. Furthermore, chiral ligand-exchange chromatography has been employed to separate three stereoisomers of Oic, underscoring the need for precise analytical techniques to differentiate and characterize these isomers [].
Q5: What are some applications of Oic in medicinal chemistry?
A5: Oic has been explored in various drug design contexts. One prominent example is its use as a key component in the synthesis of Perindopril, a commercially available ACE inhibitor used to treat hypertension [, , ]. Furthermore, researchers have synthesized novel crystalline forms of Perindopril using Oic as a starting material, potentially offering advantages in drug formulation and delivery []. Oic has also been explored in the development of bradykinin antagonists with potential applications in treating cancer and inflammation [, , , , ].
Q6: How is Oic used in the synthesis of Trandolapril?
A6: (2β,3aβ,7aα)-Octahydroindole-2-carboxylic acid serves as a crucial intermediate in the synthesis of Trandolapril, another ACE inhibitor used to treat hypertension. Researchers have developed and optimized synthetic routes to produce this specific Oic stereoisomer, demonstrating its importance in pharmaceutical development [, ].
Q7: What is known about the conformational flexibility of Oic?
A7: Studies employing quantum mechanical calculations and molecular dynamics simulations have provided insights into the conformational flexibility of Oic. Interestingly, while Oic displays rigidity in the gas phase, adopting primarily a γ-turn conformation, it exhibits significant flexibility in aqueous solutions, adopting helical, polyproline-II, and γ-turn motifs []. This solvent-induced conformational change has significant implications for Oic's interactions with biological targets.
Q8: Has computational chemistry been used to study Oic?
A8: Yes, computational methods like molecular dynamics and quantum mechanical calculations have been valuable tools in Oic research. These methods have helped elucidate the conformational preferences of different Oic stereoisomers in various solvents, providing valuable insights into their structure-activity relationships []. Researchers have also employed molecular modeling to investigate the interaction of Oic-containing peptides with biological targets like the bradykinin B2 receptor, aiding in the design of more potent and selective antagonists []. Additionally, computational studies have been employed to predict the hydrophobicity of Oic oligomers, supporting experimental observations and emphasizing the potential of Oic in constructing hydrophobic polyproline-II helices [].
Q9: Does Oic possess catalytic properties?
A9: Yes, recent research has explored the catalytic potential of Oic. One study investigated the use of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as an organocatalyst in the asymmetric Michael addition of acetone to nitroolefins []. This research highlights the potential of Oic and its derivatives as chiral catalysts in asymmetric synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


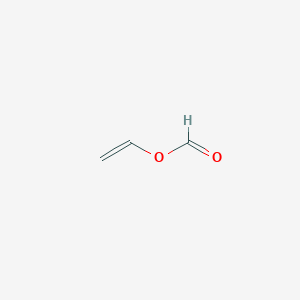
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-](/img/structure/B57154.png)
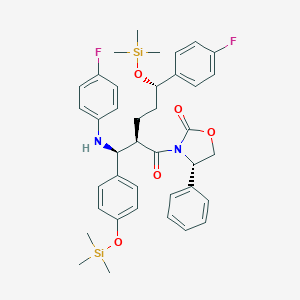
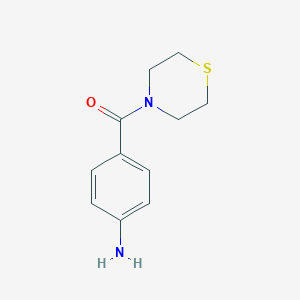
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid](/img/structure/B57159.png)


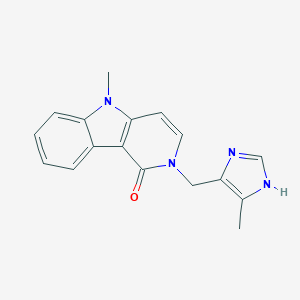
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)

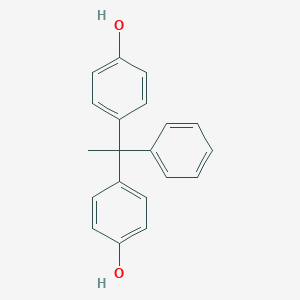
![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)
